2,4,6-Triethylborazine
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Overview
Description
2,4,6-Triethylborazine is an organoboron compound with the molecular formula C6H18B3N3. It is a derivative of borazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylborazine typically involves the reaction of boron trichloride with ethylamine in the presence of a base. The reaction proceeds through the formation of intermediate boron-ethylamine complexes, which then cyclize to form the borazine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triethylborazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert it into boron-hydride derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various boron-organic derivatives .
Scientific Research Applications
2,4,6-Triethylborazine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique properties make it a candidate for drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics .
Mechanism of Action
The mechanism by which 2,4,6-Triethylborazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
2,4,6-Trimethylborazine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoborazine: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroborazine: Chlorine atoms replace the ethyl groups .
Uniqueness: 2,4,6-Triethylborazine is unique due to its ethyl substituents, which impart distinct chemical and physical properties compared to its methyl, bromine, or chlorine counterparts. These properties make it particularly useful in specific applications where other borazine derivatives may not be as effective .
Properties
CAS No. |
7443-22-3 |
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Molecular Formula |
C6H18B3N3 |
Molecular Weight |
164.7 g/mol |
IUPAC Name |
2,4,6-triethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3 |
InChI Key |
YAYYLHRZXOZLCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)CC)CC)CC |
Origin of Product |
United States |
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